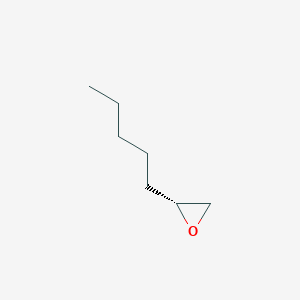

(R)-(+)-1,2-Epoxyheptane

Description

Properties

IUPAC Name |

(2R)-2-pentyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-3-4-5-7-6-8-7/h7H,2-6H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOFYYYCFRVWBK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110549-07-0 | |

| Record name | (R)-(+)-1,2-Epoxyheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(+)-1,2-Epoxyheptane chemical properties

An In-depth Technical Guide to (R)-(+)-1,2-Epoxyheptane for Advanced Chemical Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of (R)-(+)-1,2-Epoxyheptane in Chiral Synthesis

(R)-(+)-1,2-Epoxyheptane, a chiral epoxide, stands as a pivotal intermediate in the landscape of modern organic synthesis. Its significance is rooted in the unique combination of a strained three-membered oxirane ring and a defined stereocenter. This structure imparts high reactivity, which, when coupled with its enantiopure nature, allows for the stereospecific introduction of functional groups. For researchers and professionals in drug development, (R)-(+)-1,2-Epoxyheptane is not merely a reagent but a strategic building block for constructing complex, biologically active molecules where precise stereochemical control is paramount for efficacy and safety.[][2][3] This guide provides a comprehensive overview of its chemical properties, reactivity, and practical application, grounded in established scientific principles.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The physical and spectroscopic characteristics of (R)-(+)-1,2-Epoxyheptane dictate its handling, reaction conditions, and analytical monitoring.

Physicochemical Properties

The essential identification and handling parameters for (R)-(+)-1,2-Epoxyheptane are summarized below. These data are critical for experimental design, safety assessments, and regulatory compliance.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-pentyloxirane | [][4] |

| Synonyms | (R)-2-Pentyloxirane, (R)-Heptene oxide | [][4] |

| CAS Number | 110549-07-0 | [4] |

| Molecular Formula | C₇H₁₄O | [][4] |

| Molecular Weight | 114.19 g/mol | [][4] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Density | 0.836 g/mL at 25°C | [] |

| Boiling Point | 56°C at 30 mmHg | [] |

| Storage Temperature | 2-8°C | [][5] |

Spectroscopic Signature

Spectroscopic analysis is indispensable for verifying the identity and purity of (R)-(+)-1,2-Epoxyheptane. While the spectra of enantiomers are identical in achiral media, these characteristic patterns are crucial for reaction monitoring.

| Spectroscopy | Characteristic Features |

| ¹H NMR | Protons on the epoxide ring typically resonate in the 2.5-3.5 ppm range.[6] The methylene protons (at C1) are diastereotopic, leading to distinct signals and complex splitting patterns. Protons on the pentyl chain appear at higher fields (upfield).[6][7][8] |

| ¹³C NMR | Carbons of the epoxide ring are deshielded and typically appear in the 50-80 ppm region.[6] |

| Infrared (IR) | Exhibits a characteristic C-O single-bond stretching absorption in the 1050-1150 cm⁻¹ range, typical for ethers.[6] |

| Mass Spectrometry | The molecular ion peak (M⁺) may be weak. Fragmentation often occurs via alpha-cleavage adjacent to the oxygen atom.[6] |

Part 2: Chemical Reactivity and Mechanistic Pathways

The synthetic utility of (R)-(+)-1,2-Epoxyheptane is dominated by the nucleophilic ring-opening of its strained oxirane ring.[9][10] This reactivity is the cornerstone of its application as a chiral building block, as the reaction proceeds with a high degree of stereochemical control. The choice of acidic or basic/nucleophilic conditions critically dictates the regiochemical outcome of the reaction.

The Principle of Ring-Opening Reactions

The high reactivity of epoxides stems from significant ring strain (approximately 13 kcal/mol), which provides a strong thermodynamic driving force for ring-opening.[11][12] Unlike typical acyclic ethers, epoxides react readily with a wide array of nucleophiles under both acidic and basic conditions.[10][13]

Caption: Fundamental reactivity of (R)-1,2-Epoxyheptane.

Regioselectivity: A Tale of Two Conditions

The critical decision in designing a synthesis using (R)-(+)-1,2-Epoxyheptane is the choice of catalyst, as it governs which of the two epoxide carbons the nucleophile will attack.

A. Base-Catalyzed / Strong Nucleophile Conditions

Under basic or neutral conditions with a strong nucleophile (e.g., RO⁻, RS⁻, R₂NH, RMgX), the reaction follows a classic Sₙ2 mechanism . The nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, the attack occurs almost exclusively at the less substituted carbon (C1).[11][13][14] This results in the formation of a secondary alcohol at C2.

B. Acid-Catalyzed Conditions

In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring towards attack by even weak nucleophiles (e.g., H₂O, ROH).[10][11][13] The transition state has significant carbocation-like character. The partial positive charge is better stabilized at the more substituted carbon (C2). Consequently, the nucleophile preferentially attacks the more substituted carbon (C2).[13][14][15] This results in the formation of a primary alcohol at C1.

Caption: Regioselectivity in epoxide ring-opening reactions.

Part 3: Experimental Protocols and Handling

Scientific integrity demands reproducible and safe experimental design. The following sections provide a validated protocol for a common transformation and essential safety guidelines.

Protocol: Synthesis of a Chiral β-Amino Alcohol

This protocol details the ring-opening of (R)-(+)-1,2-Epoxyheptane with an amine, a common transformation in the synthesis of pharmaceutical intermediates.[9]

Objective: To synthesize (R)-1-(benzylamino)heptan-2-ol.

Materials:

-

(R)-(+)-1,2-Epoxyheptane (1.0 eq)

-

Benzylamine (1.1 eq)

-

Ethanol (as solvent)

-

Diatomaceous earth

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-(+)-1,2-Epoxyheptane and ethanol (approx. 0.5 M concentration).

-

Reagent Addition: Add benzylamine (1.1 equivalents) to the solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78°C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting epoxide is consumed.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Concentrate the solvent under reduced pressure using a rotary evaporator. c. Dissolve the crude residue in a minimal amount of ethyl acetate.

-

Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, to isolate the product. c. Combine the fractions containing the pure product and concentrate under reduced pressure to yield (R)-1-(benzylamino)heptan-2-ol as a viscous oil or solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Sources

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (R)-(+)-1,2-Epoxyheptane | C7H14O | CID 11147691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-EPOXYHEPTANE CAS#: 5063-65-0 [amp.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1,2-EPOXYHEPTANE(5063-65-0) 1H NMR spectrum [chemicalbook.com]

- 8. 1,2-Epoxyhexane(1436-34-6) 1H NMR spectrum [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 12. nbinno.com [nbinno.com]

- 13. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

(R)-(+)-1,2-Epoxyheptane: An In-depth Technical Guide to Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-1,2-Epoxyheptane is a valuable chiral building block in organic synthesis, playing a crucial role in the development of pharmaceuticals and other bioactive molecules. Its stereodefined epoxide functionality allows for a variety of stereospecific transformations, making it an essential intermediate in the construction of complex molecular architectures. This guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of (R)-(+)-1,2-Epoxyheptane, designed to be a practical resource for researchers in both academic and industrial settings. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data for three primary synthetic strategies: Jacobsen-Katsuki Epoxidation, Hydrolytic Kinetic Resolution (HKR) of racemic 1,2-epoxyheptane, and a chiral pool approach starting from (R)-epichlorohydrin. Additionally, we will explore the burgeoning field of biocatalysis as a green and efficient alternative.

Asymmetric Epoxidation of 1-Heptene: The Jacobsen-Katsuki Reaction

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, such as 1-heptene.[1][2] This reaction utilizes a chiral manganese-salen complex as a catalyst to deliver an oxygen atom stereoselectively to the double bond.

1.1. Mechanism of Action

The catalytic cycle of the Jacobsen-Katsuki epoxidation is thought to involve a manganese(V)-oxo species as the active oxidant. The chiral salen ligand creates a chiral environment around the manganese center, directing the approach of the alkene and leading to the preferential formation of one enantiomer of the epoxide. The generally accepted mechanism proceeds via a concerted or a radical pathway depending on the substrate. For terminal alkenes like 1-heptene, a side-on approach of the alkene to the Mn(V)-oxo intermediate is proposed, leading to the formation of the epoxide.

1.2. Experimental Protocol: Jacobsen-Katsuki Epoxidation of 1-Heptene

This protocol is adapted from general procedures for the Jacobsen epoxidation of terminal alkenes.[3][4]

Materials:

-

1-Heptene

-

(R,R)-Jacobsen's catalyst (e.g., (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)

-

Sodium hypochlorite (NaOCl, commercial bleach)

-

4-Phenylpyridine N-oxide (PPNO) (optional, as an axial ligand to enhance catalyst performance)

-

Dichloromethane (CH2Cl2)

-

pH 11.3 phosphate buffer

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-heptene (1.0 equiv) and (R,R)-Jacobsen's catalyst (0.02-0.05 equiv) in dichloromethane. If using, add 4-phenylpyridine N-oxide (0.25 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, adjust the pH of a commercial bleach solution to ~11.3 using a phosphate buffer.

-

Add the buffered bleach solution to the reaction mixture dropwise with vigorous stirring.

-

Allow the reaction to stir at 0 °C to room temperature, monitoring the progress by TLC or GC analysis.

-

Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (R)-(+)-1,2-Epoxyheptane.

1.3. Expected Outcomes

| Parameter | Expected Value |

| Yield | 60-85% |

| Enantiomeric Excess (ee) | 80-95% |

| Reaction Time | 2-12 hours |

| Key Considerations | The quality of the bleach and the pH are critical. The use of an axial ligand like PPNO can improve both yield and enantioselectivity. |

Diagram of the Jacobsen-Katsuki Epoxidation Workflow

Sources

- 1. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxidation of olefins by cytochrome P450: Evidence from site-specific mutagenesis for hydroperoxo-iron as an electrophilic oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective epoxidation of terminal alkenes to (R)- and (S)-epoxides by engineered cytochromes P450 BM-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to (R)-(+)-1,2-Epoxyheptane: Elucidating Structure and Chirality

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-1,2-Epoxyheptane is a chiral epoxide that serves as a valuable building block in asymmetric synthesis. Its three-membered ring, characterized by significant ring strain, is susceptible to nucleophilic attack, making it a versatile intermediate for the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (R)-(+)-1,2-Epoxyheptane, offering insights into the interpretation of its spectra and the experimental considerations for obtaining high-quality data.

Molecular Structure and Chirality

(R)-(+)-1,2-Epoxyheptane, with the chemical formula C₇H₁₄O, possesses a stereogenic center at the C2 position of the oxirane ring, leading to its chirality. The "(R)" designation refers to the absolute configuration at this stereocenter, determined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light in the clockwise direction.

Caption: Molecular structure of (R)-(+)-1,2-Epoxyheptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (R)-(+)-1,2-Epoxyheptane, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (R)-(+)-1,2-Epoxyheptane is characterized by distinct signals for the protons on the oxirane ring and the pentyl chain. The protons on the three-membered ring typically appear in the upfield region of the spectrum, between 2.0 and 3.5 ppm, due to the ring strain and the electronegativity of the oxygen atom.[1]

Experimental Causality: Solvent Selection

The choice of solvent for NMR analysis is crucial as it can influence chemical shifts.[2] Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds like epoxides because it is a good solvent for a wide range of organic molecules, is relatively inert, and its residual proton signal (at 7.26 ppm) typically does not interfere with the signals of the analyte.[3][4][5][6]

¹H NMR Spectral Data of 1,2-Epoxyheptane in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1a | ~2.74 | dd | 5.1, 4.1 |

| H-1b | ~2.45 | dd | 5.1, 2.7 |

| H-2 | ~2.90 | m | - |

| H-3 | ~1.53 | m | - |

| H-4, H-5, H-6 | ~1.40 - 1.25 | m | - |

| H-7 | ~0.90 | t | 7.0 |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the spectrometer frequency and sample concentration. The data presented is a representative example based on typical values for 1,2-epoxyalkanes.[7][8][9]

Interpretation:

-

Epoxide Protons (H-1a, H-1b, H-2): The three protons on the epoxide ring are diastereotopic and thus have different chemical shifts and coupling constants. The methine proton (H-2) is coupled to the two methylene protons (H-1a and H-1b) and the adjacent methylene protons of the pentyl chain, resulting in a complex multiplet. The two geminal protons on C1 (H-1a and H-1b) are coupled to each other and to the methine proton (H-2), appearing as doublets of doublets.

-

Pentyl Chain Protons: The protons of the pentyl chain give rise to signals in the more upfield region of the spectrum. The terminal methyl group (H-7) appears as a triplet due to coupling with the adjacent methylene group. The other methylene groups (H-3, H-4, H-5, H-6) often appear as overlapping multiplets.

Advanced Technique: Chiral Shift Reagents

To confirm the enantiomeric purity of (R)-(+)-1,2-Epoxyheptane, chiral shift reagents (CSRs) can be employed. These are lanthanide complexes that can coordinate with the oxygen atom of the epoxide.[7][10][11][12] This interaction forms transient diastereomeric complexes, which have different magnetic environments, leading to the separation of signals for the two enantiomers in the NMR spectrum.[10][11]

Caption: Workflow for using a chiral shift reagent in NMR.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the epoxide ring are deshielded compared to alkanes but appear at a higher field than ether carbons due to ring strain, typically in the range of 40-60 ppm.[13][14][15][16]

¹³C NMR Spectral Data of 1,2-Epoxyheptane in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~47.1 |

| C-2 | ~52.4 |

| C-3 | ~32.5 |

| C-4 | ~25.8 |

| C-5 | ~31.6 |

| C-6 | ~22.6 |

| C-7 | ~14.0 |

Note: The data presented is a representative example based on typical values for 1,2-epoxyalkanes.[17][18][19]

Interpretation:

-

Epoxide Carbons (C-1 and C-2): The two carbons of the oxirane ring have distinct chemical shifts, with the substituted carbon (C-2) appearing slightly downfield from the terminal carbon (C-1).

-

Pentyl Chain Carbons: The carbons of the pentyl chain show characteristic shifts for an aliphatic chain, with the terminal methyl carbon (C-7) being the most upfield.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of (R)-(+)-1,2-Epoxyheptane is characterized by the vibrational modes of the epoxide ring and the alkyl chain.

Experimental Causality: ATR-FTIR

For liquid samples like (R)-(+)-1,2-Epoxyheptane, Attenuated Total Reflectance (ATR) is a convenient sampling technique.[6][20][21][22][23] It requires minimal sample preparation; a small drop of the liquid is placed directly onto the ATR crystal.[1][17] This method is particularly advantageous for analyzing neat liquids as it avoids the use of solvents that might have interfering absorptions.[24][25]

Characteristic IR Absorption Bands for 1,2-Epoxyheptane

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| ~3050 - 2990 | C-H stretch (epoxide ring) | Medium-Weak |

| ~2960 - 2850 | C-H stretch (alkyl chain) | Strong |

| ~1465 | C-H bend (alkyl chain) | Medium |

| ~1250 | Epoxide ring "breathing" (symmetric stretch) | Medium-Strong |

| ~920 | Epoxide ring (asymmetric stretch) | Strong |

| ~840 | Epoxide ring (C-O stretch) | Strong |

Note: The exact peak positions can vary slightly.[18][26][27][28][29]

Interpretation:

The most diagnostic peaks for the presence of the epoxide ring are the C-O stretching and ring deformation modes.[28] Specifically, the asymmetric ring stretch around 920 cm⁻¹ and the symmetric "breathing" mode around 1250 cm⁻¹ are characteristic of a terminal epoxide.[18] The C-H stretching vibrations of the epoxide ring are also observed at slightly higher wavenumbers than the alkyl C-H stretches.

Caption: Key IR vibrational modes of the epoxide ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Causality: Ionization Method

For a relatively small and volatile organic molecule like (R)-(+)-1,2-Epoxyheptane, Electron Ionization (EI) is a common and suitable ionization technique.[4][10][11][13] EI is a "hard" ionization method that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[3][10] This fragmentation pattern serves as a molecular fingerprint that can be compared to spectral libraries for identification. When coupled with Gas Chromatography (GC), it allows for the separation of the analyte from a mixture before detection.[8][30][31]

Predicted Mass Spectrum Fragmentation of 1,2-Epoxyheptane

| m/z | Proposed Fragment | Comments |

| 114 | [C₇H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 99 | [M - CH₃]⁺ | Loss of a methyl radical |

| 85 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 71 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Common alkyl fragment or fragment from ring cleavage |

| 43 | [C₃H₇]⁺ | Propyl cation, often the base peak |

Note: The relative intensities of the fragments can vary based on the instrument and conditions.[2][27][32]

Interpretation:

The mass spectrum of 1,2-epoxyheptane will likely show a molecular ion peak at m/z 114, although it may be of low intensity due to the facile fragmentation of the strained ring.[19][26][33] The fragmentation is dominated by cleavage of the alkyl chain. Alpha-cleavage next to the oxygen atom is a common pathway for ethers and epoxides, leading to the formation of resonance-stabilized oxonium ions. The fragmentation pattern will show a series of peaks corresponding to the loss of alkyl radicals (CH₃•, C₂H₅•, etc.) from the pentyl chain.[2]

Caption: A simplified proposed fragmentation pathway for 1,2-Epoxyheptane in EI-MS.

Conclusion

The spectroscopic characterization of (R)-(+)-1,2-Epoxyheptane through NMR, IR, and MS provides a detailed picture of its molecular structure and is essential for its unambiguous identification. The characteristic signals in the ¹H and ¹³C NMR spectra confirm the presence of the epoxide ring and the pentyl chain. IR spectroscopy offers a quick and reliable method to identify the key functional groups, particularly the epoxide ring vibrations. Mass spectrometry provides the molecular weight and a unique fragmentation pattern that serves as a fingerprint for the molecule. By understanding and correctly interpreting these spectroscopic data, researchers and scientists can confidently utilize (R)-(+)-1,2-Epoxyheptane in their synthetic endeavors and drug development processes.

References

-

Use of chiral lanthanide shift reagents in the determination of enantiomer composition and absolute configuration of epoxides an - American Chemical Society. (URL: [Link])

-

Why do we use cdcl3 as a solvent for recording the NMR spectrum? - Quora. (URL: [Link])

-

Use of chiral lanthanide shift reagents in the determination of enantiomer composition and absolute configuration of epoxides and arene oxides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

give reason for CDCL3 is used as a solvent for recording the NMR spectrum of a compound - Brainly.in. (URL: [Link])

-

13 Carbon NMR - Chemical Information. (URL: [Link])

-

1,2-Epoxyheptane | C7H14O | CID 92215 - PubChem - NIH. (URL: [Link])

-

4.9: Spectroscopy of Ethers and Epoxides - Chemistry LibreTexts. (URL: [Link])

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (URL: [Link])

-

Chiral NMR solvating additives for differentiation of enantiomers - PubMed. (URL: [Link])

-

Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. (URL: [Link])

-

Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. (URL: [Link])

-

Buy CDCl₃ for NMR Analysis - Uses & Safety - Advent Chembio. (URL: [Link])

-

GC-MS chromatogram showing epoxide products starting from R... - ResearchGate. (URL: [Link])

-

ATR-FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (URL: [Link])

-

ATR-IR & IR Interpretation of Organic Compound.pptx - Slideshare. (URL: [Link])

-

Structure and 1 H-NMR J 1,2 and J 2,3 coupling constants of epoxides 4–7. - ResearchGate. (URL: [Link])

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Journal of Chemical Education - ACS Publications. (URL: [Link])

-

FTIR Analysis (ATR Infrared spectroscopy) OFFICIAL - YouTube. (URL: [Link])

-

interpreting C-13 NMR spectra - Chemguide. (URL: [Link])

-

Chemical shift reagents and Chiral lanthanide shift reagents: How does it work? - Chemistry Notes. (URL: [Link])

-

Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - NIH. (URL: [Link])

-

A Guide to the Analysis of Chiral Compounds by GC. (URL: [Link])

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

-

Why it is necessary to used deuterated solvents for NMR experiments? - ResearchGate. (URL: [Link])

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (URL: [Link])

-

Liquid Samples - Shimadzu. (URL: [Link])

-

mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

-

13C NMR Chemical Shift - Oregon State University. (URL: [Link])

-

The Infrared Spectra of Polymers V: Epoxies - Spectroscopy Online. (URL: [Link])

-

Study of the Infrared Spectral Features of an Epoxy Curing Mechanism - ResearchGate. (URL: [Link])

-

C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of heptane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules - MDPI. (URL: [Link])

-

A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed. (URL: [Link])

-

Mass Spectrometry Fragmentation Part 1 - YouTube. (URL: [Link])

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: [Link])

Sources

- 1. 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. bitesizebio.com [bitesizebio.com]

- 4. as.uky.edu [as.uky.edu]

- 5. Chiral NMR solvating additives for differentiation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. 1,2-EPOXYHEPTANE(5063-65-0) 1H NMR [m.chemicalbook.com]

- 8. diva-portal.org [diva-portal.org]

- 9. 1,2-Epoxyhexane(1436-34-6) 1H NMR spectrum [chemicalbook.com]

- 10. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 11. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]

- 12. compoundchem.com [compoundchem.com]

- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of heptane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. 1,2-Epoxyheptane | C7H14O | CID 92215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. m.youtube.com [m.youtube.com]

- 20. utm.mx [utm.mx]

- 21. ATR-IR & IR Interpretation of Organic Compound.pptx [slideshare.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 25. organicchemistrydata.org [organicchemistrydata.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. spectroscopyonline.com [spectroscopyonline.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. whitman.edu [whitman.edu]

- 33. analyticalscience.wiley.com [analyticalscience.wiley.com]

Chirality of (R)-(+)-1,2-Epoxyheptane and its implications

An In-depth Technical Guide to the Chirality and Synthetic Utility of (R)-(+)-1,2-Epoxyheptane

Abstract

(R)-(+)-1,2-Epoxyheptane is a high-value chiral building block, or synthon, whose stereochemical integrity is paramount in the asymmetric synthesis of complex molecular targets. This guide delineates the fundamental chiroptical properties, state-of-the-art synthetic methodologies, and critical applications of this versatile epoxide, with a particular focus on its role in modern drug development. We will explore the causality behind enantioselective synthetic strategies, the mechanistic basis of its reactivity, and the analytical techniques required to validate its stereochemical purity. A case study on the synthesis of a key intermediate for the anti-HIV drug lenacapavir will illustrate the profound implications of its chirality on the final active pharmaceutical ingredient (API).

Introduction: The Imperative of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology. Enantiomers, the pair of mirror-image molecules, often exhibit vastly different pharmacological and toxicological profiles due to the chiral nature of their biological targets, such as enzymes and receptors.[1] The U.S. Food and Drug Administration (FDA) mandates that stereoisomeric drugs be characterized and that the synthesis of single-enantiomer drugs be well-controlled.[2] This regulatory landscape has driven the demand for enantiomerically pure starting materials and intermediates.

(R)-(+)-1,2-Epoxyheptane, a simple yet powerful chiral epoxide, serves as a quintessential example of such an intermediate. Its three-membered oxirane ring is highly strained, making it susceptible to stereospecific ring-opening reactions. The "R" designation defines the absolute configuration at the C2 stereocenter, and the "(+)" indicates its dextrorotatory effect on plane-polarized light. The ability to introduce new functionalities at either C1 or C2 with predictable stereochemistry makes it an invaluable tool for constructing complex chiral molecules from the ground up.

Physicochemical and Chiroptical Properties

The precise characterization of (R)-(+)-1,2-Epoxyheptane is the foundation of its reliable use in synthesis. Its key properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-pentyloxirane | [][4] |

| CAS Number | 110549-07-0 | [][4] |

| Molecular Formula | C₇H₁₄O | [][4] |

| Molecular Weight | 114.19 g/mol | [][4] |

| Boiling Point | 144 °C (atm); 56 °C (30 mmHg) | [][5] |

| Density | 0.836 g/mL at 25 °C | [] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

Understanding the Chiroptical Properties: (R) and (+)

The nomenclature (R)-(+)-1,2-Epoxyheptane provides two distinct pieces of stereochemical information:

-

(R)-Configuration: This refers to the absolute spatial arrangement of the atoms at the chiral center (C2) as determined by the Cahn-Ingold-Prelog (CIP) priority rules. For 1,2-epoxyheptane, the oxygen atom receives the highest priority, the C1 methylene group the second, and the C3-C7 pentyl group the third. Viewing the molecule with the lowest priority group (the hydrogen on C2) pointing away, the sequence from highest to lowest priority traces a clockwise direction, hence the "(R)" designation.

-

(+)-Optical Rotation: This is an experimentally determined property. It signifies that a solution of the pure enantiomer rotates the plane of polarized light in a clockwise (dextrorotatory) direction.[6] The magnitude of this rotation is quantified as the specific rotation, [α] . It is a characteristic physical constant for a chiral compound under specific conditions (temperature, solvent, concentration, and light wavelength).[6] While the R/S designation is an absolute descriptor of configuration, the direction of optical rotation (+ or -) is empirical and does not have a direct, predictable correlation with the R/S configuration.[6][7]

Asymmetric Synthesis of (R)-(+)-1,2-Epoxyheptane

The production of enantiomerically pure (R)-(+)-1,2-Epoxyheptane is critical. While classical resolution of a racemic mixture is possible, modern asymmetric synthesis offers more efficient and direct routes.

Sharpless Asymmetric Epoxidation

The Sharpless Asymmetric Epoxidation (SAE) is a Nobel Prize-winning reaction that enantioselectively converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.[8][9] While the direct epoxidation of a terminal alkene like 1-heptene is not the primary application of the classic SAE (which requires an allylic alcohol), the principles and catalytic system are foundational to asymmetric oxidations. The reaction utilizes a catalyst formed from titanium(IV) isopropoxide [Ti(OiPr)₄] and a chiral diethyl tartrate (DET) ligand. The choice of the DET enantiomer dictates the facial selectivity of the epoxidation.[8]

-

To obtain the (R)-epoxide from a prochiral allylic alcohol, L-(+)-Diethyl Tartrate ((+)-DET) is typically used.

-

To obtain the (S)-epoxide, D-(-)-Diethyl Tartrate ((-)-DET) is used.

The reaction oxidant is typically tert-butyl hydroperoxide (TBHP).[8] The presence of molecular sieves is crucial to maintain anhydrous conditions, as water can deactivate the catalyst.[10]

This protocol provides a representative workflow for performing a catalytic Sharpless epoxidation. The specific substrate and conditions would be optimized for the synthesis of (R)-(+)-1,2-Epoxyheptane from (E)-1-hepten-3-ol, which would then be chemically modified to yield the target molecule.

-

Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with powdered 4Å molecular sieves under an inert atmosphere (e.g., Argon or Nitrogen).[10]

-

Solvent Addition: Anhydrous dichloromethane (CH₂Cl₂) is added, and the flask is cooled to -20 °C using a suitable cooling bath.[10]

-

Catalyst Formation: L-(+)-Diethyl tartrate is added, followed by the dropwise addition of titanium(IV) isopropoxide via syringe. The mixture is stirred for 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.[10]

-

Substrate Addition: The allylic alcohol substrate (e.g., 1-hepten-1-ol) is added to the reaction mixture.

-

Oxidant Addition: A solution of tert-butyl hydroperoxide (TBHP) in toluene is added dropwise over 10-15 minutes, ensuring the internal temperature remains below -10 °C.[10]

-

Reaction Monitoring: The reaction is stirred at -20 °C and its progress is monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, the reaction is quenched by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature. After vigorous stirring for 1 hour, the layers are separated. The aqueous layer is extracted with diethyl ether.[10]

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude epoxy alcohol is then purified by flash column chromatography on silica gel.[10]

Synthesis from the Chiral Pool: The (R)-Epichlorohydrin Route

An alternative and often more scalable approach utilizes readily available, inexpensive chiral starting materials from the "chiral pool." (R)-Epichlorohydrin is a common choice. The synthesis involves a two-step process:

-

Epoxide Ring Opening: (R)-Epichlorohydrin is reacted with a suitable organometallic reagent, such as a butyl Grignard reagent (butylmagnesium bromide) or an organocuprate. This reaction proceeds via an Sₙ2 mechanism, opening the epoxide ring to form a chlorohydrin intermediate.

-

Ring Closure: The resulting chlorohydrin is treated with a base (e.g., sodium hydroxide) to induce an intramolecular Sₙ2 reaction, where the alkoxide displaces the chloride to form the new epoxide ring of (R)-(+)-1,2-Epoxyheptane.

This method is highly efficient as the stereocenter from (R)-epichlorohydrin is transferred directly to the product.

Reactivity and Synthetic Applications

The synthetic utility of (R)-(+)-1,2-Epoxyheptane stems from the high ring strain of the oxirane, which facilitates nucleophilic ring-opening reactions. The regioselectivity and stereochemistry of these reactions are highly predictable and depend on the reaction conditions.

Nucleophilic Ring-Opening: An Sₙ2 Mechanism

Under basic or neutral conditions, the ring-opening follows a classic Sₙ2 pathway. A strong nucleophile will attack one of the epoxide carbons, leading to the cleavage of the C-O bond and inversion of stereochemistry at the site of attack.

-

Regioselectivity: The nucleophile preferentially attacks the less sterically hindered carbon (C1). This is a hallmark of the Sₙ2 mechanism.

-

Stereochemistry: The attack occurs from the backside relative to the C-O bond, resulting in a product with a trans relationship between the incoming nucleophile and the newly formed hydroxyl group.

Case Study: A Key Building Block for the Anti-HIV Drug Lenacapavir

The true value of a chiral synthon like (R)-(+)-1,2-Epoxyheptane is realized in its application to the total synthesis of complex, biologically active molecules. A compelling example is its role in constructing key intermediates for lenacapavir , a first-in-class, long-acting HIV capsid inhibitor developed by Gilead Sciences.[11][12]

Lenacapavir's complex structure is assembled from several key fragments.[12][13] One of these crucial fragments is a bicyclic ketone. The synthesis of this ketone has been reported starting from a related chiral epoxide, (R)-(+)-1,2-epoxy-5-hexene.[13] This highlights the strategic importance of using a small, enantiopure epoxide to set a critical stereocenter early in a synthetic sequence, which is then carried through to the final API.

The logical flow demonstrates how the initial chirality of the epoxide dictates the stereochemistry of the final drug substance.

This strategy is a cornerstone of modern pharmaceutical process chemistry. By introducing chirality early using a reliable building block, chemists avoid costly and often inefficient chiral separations or resolutions at later, more complex stages of the synthesis.

Characterization and Quality Control: Validating Enantiomeric Purity

The synthesis of a chiral molecule is incomplete without rigorous analytical validation of its enantiomeric purity. The most common and powerful techniques for this are chiral chromatography.[7][14]

Chiral Gas Chromatography (GC)

Chiral GC is an excellent method for analyzing volatile compounds like 1,2-epoxyheptane. The separation is achieved using a chiral stationary phase (CSP), which is typically a cyclodextrin derivative coated onto a fused silica capillary column.[7] The enantiomers form transient, diastereomeric complexes with the chiral stationary phase, which have slightly different energies and thus different retention times, allowing for their separation and quantification.

The following is an example of a chiral GC method adapted from a published procedure for a similar chiral epoxide, demonstrating the key parameters.[15]

-

Column: Chiral BETA DEX™ 325 fused silica capillary column (30 m x 0.25 mm x 0.25 μm film thickness).

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program:

-

Initial Temperature: 25 °C, hold for 3 minutes.

-

Ramp: Increase to 70 °C at a rate of 0.5 °C/min.

-

-

Sample Preparation: Dilute a small amount of the neat epoxide (e.g., 2 µL) in a suitable solvent like diethyl ether (1.5 mL).

-

Injection: Inject a small volume (e.g., 1-3 µL) into the GC.

-

Data Analysis: The two enantiomers will appear as distinct peaks. The enantiomeric excess (% ee) is calculated using the peak areas:

-

% ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

-

Chiral High-Performance Liquid Chromatography (HPLC)

For less volatile compounds or as an alternative analytical method, chiral HPLC is widely used.[16] Similar to GC, it employs a chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are among the most versatile and widely used for separating a broad range of enantiomers.[14][17] The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) is critical for achieving separation and is determined empirically through method development.[18]

Conclusion

(R)-(+)-1,2-Epoxyheptane is more than a simple chemical; it is a precision tool for the construction of complex, three-dimensional molecules. Its defined absolute stereochemistry and predictable reactivity make it an ideal starting point for synthetic campaigns where chirality is critical. As demonstrated by its relevance to the synthesis of advanced pharmaceuticals like lenacapavir, the strategic use of such chiral building blocks is indispensable in modern drug development. A thorough understanding of its properties, synthetic routes, and analytical validation is essential for any researcher aiming to leverage its power in the pursuit of novel chemical entities.

References

-

Organic Syntheses. Sharpless Epoxidation of Divinyl Carbinol. Org. Synth. 2018, 95, 300-319. [Link]

-

Drug Hunter. Lenacapavir Synthesis Highlights. (2022). [Link]

-

Lipshutz, B. H., et al. Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir. J. Org. Chem. 2024. [Link]

-

Fache, M., et al. Vanillin, a promising biobased building-block for monomer synthesis. Green Chemistry. 2013. [Link]

-

Myers, A. Sharpless Asymmetric Epoxidation Reaction. Harvard University Chemistry 115. [Link]

-

ViiV Healthcare. New efficient synthesis and process development of lenacapavir. [Link]

-

PubChem. (R)-(+)-1,2-Epoxyheptane. National Center for Biotechnology Information. [Link]

-

The Organic Chemistry Tutor. Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. (2021). [Link]

-

ChemRxiv. Preparation of a key intermediate en route to the anti-HIV drug lenacapavir. (2023). [Link]

-

Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

Dalal Institute. Sharpless Asymmetric Epoxidation. [Link]

-

Scribd. Sharpless Asymmetric Epoxidation Guide. [Link]

-

Jin, L., et al. A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. ACS Omega. 2024. [Link]

-

PubChem. 1,2-Epoxyheptane. National Center for Biotechnology Information. [Link]

-

Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. [Link]

-

Chiralpedia. Chiral HPLC separation: strategy and approaches. (2022). [Link]

-

Chemistry LibreTexts. 7.3: Optical Activity. (2019). [Link]

-

ResearchGate. Chiral Separations by High-Performance Liquid Chromatography. (2019). [Link]

- Google Patents. EP0488767A2 - Process for making epichlorohydrin resins.

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. (2000). [Link]

-

MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview. (2018). [Link]

-

Atlantis Press. A new coupling process for synthesis of epichlorohydrin from dichloropropanols. (2016). [Link]

-

Eurochem Engineering. Dehydroclorination of chlorohydrins to epichlorohydrin. [Link]

-

ChemRxiv. Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. (2022). [Link]

-

PubMed. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). [Link]

-

LCGC International. One-Dimensional Simultaneous Achiral and Chiral Analysis. (2022). [Link]

-

PubMed Central. Potential of Y. lipolytica epoxide hydrolase for efficient production of enantiopure (R)-1,2-octanediol. (2023). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 4. (R)-(+)-1,2-Epoxyheptane | C7H14O | CID 11147691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-EPOXYHEPTANE CAS#: 5063-65-0 [amp.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. gcms.cz [gcms.cz]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. scribd.com [scribd.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. drughunter.com [drughunter.com]

- 12. Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. chromatographyonline.com [chromatographyonline.com]

(R)-(+)-1,2-Epoxyheptane: A Chiral Synthon for Advanced Pharmaceutical Development

Introduction: The Strategic Importance of Chiral Epoxides in Medicinal Chemistry

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological profile. (R)-(+)-1,2-Epoxyheptane (CAS Number: 110549-07-0), a chiral epoxide, has emerged as a valuable and versatile building block in the synthesis of complex molecular architectures.[1][] Its strained three-membered oxirane ring provides a reactive handle for a variety of stereospecific transformations, primarily through nucleophilic ring-opening reactions.[3] This guide offers an in-depth technical overview of (R)-(+)-1,2-Epoxyheptane, encompassing its chemical properties, enantioselective synthesis, detailed analytical characterization, and its strategic applications in the synthesis of high-value pharmaceutical agents.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (R)-(+)-1,2-Epoxyheptane is fundamental for its effective use in synthesis and for ensuring safe handling. This chiral molecule, with the IUPAC name (2R)-2-pentyloxirane, possesses a unique combination of reactivity and stability that makes it an attractive intermediate.[1]

| Property | Value | Source |

| CAS Number | 110549-07-0 | PubChem[1] |

| Molecular Formula | C₇H₁₄O | PubChem[1] |

| Molecular Weight | 114.19 g/mol | PubChem[1] |

| IUPAC Name | (2R)-2-pentyloxirane | PubChem[1] |

| Boiling Point | 56°C at 30 mmHg | BOC Sciences |

| Density | 0.836 g/mL at 25°C | BOC Sciences |

| Appearance | Colorless to almost colorless clear liquid | ECHEMI |

| Storage Temperature | 2-8°C | BOC Sciences |

Enantioselective Synthesis: Accessing Enantiopure (R)-(+)-1,2-Epoxyheptane

The cornerstone of utilizing (R)-(+)-1,2-Epoxyheptane in pharmaceutical synthesis is the ability to produce it in high enantiomeric purity. Several strategies have been developed to achieve this, with the most prominent being the Hydrolytic Kinetic Resolution (HKR) of racemic 1,2-epoxyheptane.

Hydrolytic Kinetic Resolution (HKR) with Jacobsen's Catalyst

The Jacobsen Hydrolytic Kinetic Resolution is a powerful and widely adopted method for resolving racemic terminal epoxides. This methodology employs a chiral (salen)Co(III) complex, often referred to as Jacobsen's catalyst, to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and thus enantiomerically enriched. In the case of preparing (R)-(+)-1,2-Epoxyheptane, the (S,S)-enantiomer of the catalyst is used to selectively hydrolyze the (S)-enantiomer of 1,2-epoxyheptane.

The causality behind this experimental choice lies in the formation of a chiral catalyst-epoxide complex that facilitates the nucleophilic attack of water on the less sterically hindered carbon of the (S)-epoxide at a much faster rate than on the (R)-epoxide. This rate difference allows for the separation of the desired (R)-enantiomer.

Diagram: Hydrolytic Kinetic Resolution of Racemic 1,2-Epoxyheptane

Sources

An In-Depth Technical Guide to the Enantiomeric Purity of (R)-(+)-1,2-Epoxyheptane

Introduction: The Critical Role of Chirality in Synthesis and Development

In the realms of pharmaceutical development and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity and chemical reactivity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1][2] (R)-(+)-1,2-Epoxyheptane, a valuable chiral building block, is no exception. This versatile epoxide serves as a precursor for a wide array of complex molecules, and its utility is directly contingent on its enantiomeric purity.[3][4] The synthesis of enantiopure drugs and intermediates is paramount, as the presence of an unwanted enantiomer can lead to reduced efficacy, off-target effects, or significant toxicity.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core methodologies used to determine the enantiomeric purity of (R)-(+)-1,2-Epoxyheptane. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to ensure the generation of accurate, reliable, and reproducible results.

Core Principles of Enantiomeric Purity Determination

The goal of chiral analysis is to quantify the relative amounts of each enantiomer in a sample. This is typically expressed as enantiomeric excess (e.e.) , which is a measure of the purity of one enantiomer over the other.

e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or peak areas of the (R) and (S) enantiomers, respectively.

To separate and quantify enantiomers, which have identical physical properties (e.g., boiling point, polarity) in an achiral environment, a chiral environment must be introduced. This is achieved through two primary strategies:[5]

-

Direct Methods: The enantiomers are separated by passing them through a chiral stationary phase (CSP) in chromatography (GC or HPLC). The CSP interacts diastereomerically with each enantiomer, leading to different retention times.[6]

-

Indirect Methods: The enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral column.[5][7] Another approach involves the use of chiral shift reagents in NMR spectroscopy to induce distinguishable signals for each enantiomer.[8][9]

For a volatile, relatively non-polar molecule like 1,2-epoxyheptane, chiral gas chromatography (GC) is often the method of choice due to its high resolution and sensitivity.

Primary Analytical Technique: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the direct separation of volatile enantiomers.[10] The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral stationary phase, which is typically a derivatized cyclodextrin coated onto the capillary column.[10][11]

Causality of Method Selection:

-

Analyte Properties: 1,2-Epoxyheptane is volatile and thermally stable, making it an ideal candidate for GC analysis.

-

Stationary Phase Choice: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with analytes.[11] By using derivatized cyclodextrins (e.g., permethylated, acetylated), the chiral recognition capabilities are enhanced, allowing for the separation of a wide range of enantiomers, including epoxides.[10][11] A β-cyclodextrin phase is often a good starting point due to its intermediate cavity size.

Workflow for Enantiomeric Purity Determination by Chiral GC

Below is a diagram illustrating the typical workflow for determining the enantiomeric excess of (R)-(+)-1,2-Epoxyheptane.

Caption: Workflow for e.e. determination by Chiral GC.

Detailed Experimental Protocol: Chiral GC

This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and column used.

1. System and Materials:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Chiral GC Column: e.g., Hydrodex β-6TBDM (25 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin based column.

-

Carrier Gas: Hydrogen or Helium, high purity.[11]

-

Solvent: Hexane or Dichloromethane, HPLC grade.

-

Analytes: (R)-(+)-1,2-Epoxyheptane sample and a racemic (±)-1,2-Epoxyheptane standard.

2. Preparation of Standards and Samples:

-

Racemic Standard (Trustworthiness Step): Prepare a solution of racemic 1,2-epoxyheptane at a concentration of approximately 1 mg/mL in hexane. This standard is essential to confirm the identity of the enantiomer peaks and to verify that the column is providing baseline separation.

-

Sample Solution: Prepare a solution of the (R)-(+)-1,2-Epoxyheptane sample at a similar concentration (1 mg/mL) in hexane.

3. GC Instrument Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | Hydrodex β-6TBDM or similar | Proven selectivity for chiral epoxides. |

| Injector Temp. | 200 °C | Ensures rapid volatilization without degradation. |

| Detector Temp. | 250 °C (FID) | Standard for FID to prevent condensation. |

| Carrier Gas | Hydrogen | Provides better efficiency and faster analysis times.[11] |

| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for balancing resolution and analysis time. |

| Split Ratio | 50:1 | Prevents column overloading while ensuring a sharp peak shape. |

| Injection Vol. | 1 µL | Standard volume for capillary GC. |

| Oven Program | 60 °C (hold 1 min), then 2 °C/min to 120 °C | A slow temperature ramp is crucial for resolving enantiomers. |

4. Analysis Procedure:

-

System Equilibration: Equilibrate the GC system with the specified conditions until a stable baseline is achieved.

-

Inject Racemic Standard: Inject the racemic standard solution. Identify the retention times for the two enantiomers. The peak areas should be approximately equal (50:50).

-

Inject Sample: Inject the (R)-(+)-1,2-Epoxyheptane sample solution.

-

Data Acquisition: Record the chromatograms for both injections.

5. Data Analysis and Calculation:

-

Peak Integration: Integrate the area of both the R and S enantiomer peaks in the sample chromatogram.

-

Calculate Enantiomeric Excess (e.e.):

-

Let Area_R = Peak area of the (R)-enantiomer (major peak).

-

Let Area_S = Peak area of the (S)-enantiomer (minor peak, if present).

-

% e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

-

Alternative and Confirmatory Techniques

While chiral GC is the primary method, other techniques can be used for confirmation or when GC is not suitable.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a highly versatile technique, particularly for less volatile or thermally labile compounds.[12] For epoxides, polysaccharide-based CSPs (e.g., Chiralcel® or Chiralpak® series) are highly effective.[13][14]

-

Mechanism: Separation occurs via interactions (e.g., hydrogen bonding, dipole-dipole) between the analyte and the chiral stationary phase.

-

Typical Conditions: Normal-phase chromatography using a mobile phase of hexane and an alcohol modifier (e.g., isopropanol or ethanol) is common for epoxides.[6][14]

NMR Spectroscopy with Chiral Shift Reagents (CSRs)

NMR can be used to determine enantiomeric purity without chromatographic separation.[15]

-

Mechanism: A chiral lanthanide-based shift reagent (e.g., Eu(hfc)₃) is added to the sample.[16] This reagent forms diastereomeric complexes with the enantiomers, causing the signals of corresponding protons in the NMR spectrum to resonate at different chemical shifts.[8][9][17] The enantiomeric excess can then be determined by integrating the distinct signals.[16]

-

Causality: The oxygen atom of the epoxide acts as a Lewis base, coordinating to the lanthanide metal of the CSR. This interaction is what induces the chemical shift difference. Protons closest to the epoxide ring (at C1 and C2) will show the most significant separation.[18]

Method Selection Logic

The choice of analytical method is a critical decision driven by several factors.[1][15]

Caption: Decision tree for selecting an analytical method.

Method Validation and Trustworthiness

To ensure the integrity of the results, any analytical method for enantiomeric excess must be validated.[19] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by running a racemic standard to show baseline resolution of the two enantiomer peaks.

-

Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a given range.

-

Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing samples with known enantiomeric compositions.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably detected and quantified, respectively. This is critical for determining very high e.e. values.

Conclusion

The accurate determination of the enantiomeric purity of (R)-(+)-1,2-Epoxyheptane is a non-negotiable step in its application for pharmaceutical and fine chemical synthesis. Chiral gas chromatography on a cyclodextrin-based stationary phase stands as the most direct, robust, and high-resolution method for this purpose. The protocol and principles outlined in this guide provide a framework for developing and executing a self-validating system of analysis. By understanding the causality behind methodological choices—from column selection to the crucial use of a racemic standard—researchers can generate data with the highest degree of scientific integrity, ensuring the quality and stereochemical purity of this vital chiral intermediate.

References

- A Researcher's Guide to Validating Enantiomeric Excess in Asymmetric Aldol Reactions. (n.d.). Benchchem.

- Yeh, H. J. C., et al. (n.d.). Use of chiral lanthanide shift reagents in the determination of enantiomer composition and absolute configuration of epoxides and arene oxides. The Journal of Organic Chemistry - ACS Publications.

- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). (n.d.). Benchchem.

- Chiral Shift Reagents Definition. (n.d.). Fiveable.

- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). NIH.

- Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique. (n.d.). PubMed.

- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.

- Spectroscopy of Ethers and Epoxides. (2025). Chemistry LibreTexts.

- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.

- NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). (2020). Organic Chemistry Data.

- Archelas, A., & Furstoss, R. (1997). Synthesis of enantiopure epoxides through biocatalytic approaches. PubMed.

- Chiral HPLC Analysis of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol: A Comparative Guide. (n.d.). Benchchem.

- Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. (2025). ResearchGate.

- Chiral HPLC Separations. (n.d.). Phenomenex.

- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.

- Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.

- Chiral Drug Analysis in Forensic Chemistry: An Overview. (n.d.). MDPI.

- Chiral Gas Chromatography. (n.d.). AZ chrom s.r.o.

- Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring–opening of enantiopure epoxides by sodium azide in hot water. (n.d.). PMC - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of enantiopure epoxides through biocatalytic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring–opening of enantiopure epoxides by sodium azide in hot water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fiveable.me [fiveable.me]

- 10. gcms.cz [gcms.cz]

- 11. hplc.sk [hplc.sk]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Validation of Analytical Methods: A Review [gavinpublishers.com]

An In-Depth Technical Guide to the Stability and Storage of (R)-(+)-1,2-Epoxyheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-1,2-Epoxyheptane is a chiral epoxide that serves as a valuable building block in asymmetric synthesis, particularly in the pharmaceutical industry. Its reactive oxirane ring, while synthetically useful, also renders the molecule susceptible to degradation. Understanding the stability profile and optimal storage conditions of this compound is paramount to ensure its quality, purity, and performance in sensitive applications. This technical guide provides a comprehensive overview of the factors influencing the stability of (R)-(+)-1,2-Epoxyheptane, recommended storage and handling procedures based on scientific principles, and methodologies for assessing its stability over time.

Introduction: The Chemical Nature and Significance of (R)-(+)-1,2-Epoxyheptane

(R)-(+)-1,2-Epoxyheptane, also known as (2R)-2-pentyloxirane, is a chiral terminal epoxide with the molecular formula C₇H₁₄O.[1] Its structure consists of a heptane backbone with a three-membered epoxide ring at the 1 and 2 positions, with the stereochemistry at the chiral center designated as (R). This chirality is a critical feature, making it a key intermediate in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. The high ring strain of the epoxide ring makes it a potent electrophile, readily undergoing ring-opening reactions with a variety of nucleophiles. This reactivity is the cornerstone of its synthetic utility but also the primary driver of its instability.

The quality and enantiomeric purity of (R)-(+)-1,2-Epoxyheptane are critical for its use in drug development, where even small impurities or the presence of the opposite enantiomer can have significant impacts on the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a thorough understanding of its stability and the implementation of appropriate storage and handling protocols are essential to maintain its chemical and stereochemical integrity.

Intrinsic Stability and Primary Degradation Pathways

The stability of (R)-(+)-1,2-Epoxyheptane is intrinsically linked to the reactivity of the oxirane ring. Several factors can contribute to its degradation, with the most significant pathways being hydrolysis, polymerization, and to a lesser extent, photodegradation and oxidation.

Hydrolysis: The Predominant Degradation Route

The most common degradation pathway for epoxides is hydrolysis, which involves the ring-opening of the epoxide by water to form a 1,2-diol.[2] In the case of (R)-(+)-1,2-Epoxyheptane, the product of hydrolysis is (R)-heptane-1,2-diol.

-

Mechanism: Hydrolysis can be catalyzed by both acids and bases.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. The attack can occur at either carbon of the epoxide, but for terminal epoxides like this one, it predominantly occurs at the less substituted carbon (SN2-like) but can have some character of attack at the more substituted carbon, especially if there is any carbocationic stability.[3]

-

Base-Catalyzed Hydrolysis: Under basic or neutral conditions, the hydroxide ion acts as the nucleophile and attacks the less sterically hindered carbon of the epoxide ring in a classic SN2 reaction.[3]

-

Given that atmospheric moisture is ubiquitous, preventing exposure to water is a critical aspect of storing (R)-(+)-1,2-Epoxyheptane.

Polymerization: A Self-Destructive Pathway

The high reactivity of the epoxide ring can also lead to polymerization, where one epoxide molecule acts as a nucleophile to open the ring of another, leading to the formation of polyethers. This process can be initiated by trace amounts of acids, bases, or other nucleophilic impurities.[4] Polymerization is often autocatalytic and can lead to a significant decrease in the purity of the material, manifesting as an increase in viscosity or even solidification.

Photodegradation and Oxidation

Racemization: A Threat to Enantiomeric Purity

A critical consideration for a chiral compound is the potential for racemization, the conversion of one enantiomer into an equal mixture of both. While epoxides are generally considered configurationally stable under neutral conditions, the presence of certain reagents or harsh conditions can potentially lead to the loss of enantiomeric purity.[6] It is crucial to handle and store (R)-(+)-1,2-Epoxyheptane under conditions that minimize the risk of racemization to preserve its stereochemical integrity.

Recommended Storage and Handling Conditions

Based on the inherent instability of (R)-(+)-1,2-Epoxyheptane, the following storage and handling conditions are recommended to ensure its long-term stability and purity.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Refrigeration significantly slows down the rates of all potential degradation reactions, including hydrolysis and polymerization. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces moisture and oxygen, minimizing the risk of hydrolysis and oxidation. |

| Container | Tightly Sealed, Amber Glass Bottle | A tightly sealed container prevents the ingress of atmospheric moisture and oxygen. Amber glass protects the compound from light, mitigating the risk of photodegradation. |

| Handling | In a Dry, Well-Ventilated Area | Minimizes exposure to atmospheric moisture during handling. Proper ventilation is crucial due to the compound's flammability and potential as an irritant. |

Causality Behind the Recommendations:

The recommendation for refrigerated storage at 2-8°C is a direct application of chemical kinetics principles. Lowering the temperature reduces the kinetic energy of the molecules, thereby decreasing the frequency and energy of collisions that can lead to degradation reactions. The use of an inert atmosphere is a preventative measure against the two most likely external degradation agents: water and oxygen. By replacing the air in the container with an unreactive gas like argon or nitrogen, the partial pressures of water vapor and oxygen are minimized, thus inhibiting hydrolysis and oxidation. The choice of an amber glass bottle addresses the potential for photodegradation. Amber glass effectively filters out UV and blue light, which are the most energetic and damaging wavelengths for many organic compounds.[5]

Stability Testing and Shelf-Life Determination

To ensure the quality of (R)-(+)-1,2-Epoxyheptane over time, a robust stability testing program is essential. This involves using stability-indicating analytical methods to monitor the purity and enantiomeric excess of the compound under defined storage conditions.

Stability-Indicating Analytical Methods

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the intact compound in the presence of its potential degradation products, impurities, and excipients.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for stability testing. For epoxides, which often lack a strong UV chromophore, pre-column derivatization can be employed. A validated method involves derivatizing the epoxide with a reagent like N,N-diethyldithiocarbamate, which introduces a chromophore, allowing for sensitive UV detection.[8] This method should be validated for its ability to separate the parent epoxide from its primary degradation product, (R)-heptane-1,2-diol, and any potential oligomers.

-

Chiral HPLC: To monitor the enantiomeric purity of (R)-(+)-1,2-Epoxyheptane, a chiral HPLC method is necessary. This involves using a chiral stationary phase that can differentiate between the (R)- and (S)-enantiomers.[9]

-

Gas Chromatography (GC): GC can also be used to assess the purity of the compound, particularly for volatile impurities.

Experimental Protocol: Accelerated Stability Study

Accelerated stability studies are designed to increase the rate of chemical degradation by subjecting the compound to exaggerated storage conditions. The data from these studies can be used to predict the shelf-life under recommended storage conditions using the Arrhenius equation.

Objective: To evaluate the stability of (R)-(+)-1,2-Epoxyheptane under accelerated temperature conditions.

Methodology:

-

Sample Preparation: Aliquot (R)-(+)-1,2-Epoxyheptane into several amber glass vials under an inert atmosphere and seal tightly.

-

Storage Conditions: Place the vials in stability chambers maintained at the following conditions:

-

25°C / 60% RH (Long-term)

-

40°C / 75% RH (Accelerated)

-

5°C (Recommended Storage)

-

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

-

Analysis: At each time point, analyze the samples for:

-

Purity: Using a validated stability-indicating HPLC or GC method.

-

Enantiomeric Excess: Using a validated chiral HPLC method.

-

Appearance: Visual inspection for any changes in color or clarity.

-

Water Content: By Karl Fischer titration.

-

Data Analysis: The rate of degradation (k) at each temperature can be determined by plotting the concentration of (R)-(+)-1,2-Epoxyheptane versus time. The Arrhenius equation, ln(k) = ln(A) - Ea / (RT), can then be used to create a plot of ln(k) versus 1/T. This plot can be extrapolated to the recommended storage temperature (e.g., 5°C) to predict the degradation rate and, consequently, the shelf-life.

Workflow for Stability Assessment

Caption: Workflow for the stability assessment of (R)-(+)-1,2-Epoxyheptane.

Conclusion

The stability of (R)-(+)-1,2-Epoxyheptane is a critical factor that directly impacts its utility in research and drug development. Its primary degradation pathways, hydrolysis and polymerization, are significantly influenced by temperature and the presence of moisture. By adhering to the recommended storage conditions of refrigeration (2-8°C) in a tightly sealed container under an inert atmosphere and protected from light, the chemical and enantiomeric integrity of this valuable chiral building block can be preserved. A comprehensive stability testing program, employing validated stability-indicating analytical methods, is essential for establishing a reliable shelf-life and ensuring the consistent quality required for its applications in the synthesis of complex, high-value molecules.

References

-

PubChem. (2R)-2-pentyloxirane. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-